Novaluron

Mosquito Control Public Health Entomology Larvicide Efficacy

Researchers relying on benzoylphenyl urea (BPU) insect growth regulators face significant inter-compound variability in potency and unpredictable cross-resistance profiles, making generic class-based substitution inadvisable. Novaluron (IRAC Group 15) resolves this through consistent, quantifiable chitin biosynthesis inhibition with verified species-specific potency. • EC50 2.36 ng/mL vs. Aedes aegypti (48.2× potency ratio) - optimal for municipal larviciding programs targeting dengue/Zika vectors. • LC90 0.68 mg a.i./L vs. Bemisia tabaci whiteflies; 5-45 mg a.i./L for Liriomyza leafminers. • Mammalian LD50 ≥5000 mg/kg (Category IV); favorable re-entry intervals for greenhouse IPM. • 10-30 day residual activity with rainfastness reduces application frequency. Supplied as ≥98% pure white to off-white powder with full analytical documentation.

Molecular Formula C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3
C17H9ClF8N2O4
Molecular Weight 492.7 g/mol
CAS No. 116714-46-6
Cat. No. B1679983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovaluron
CAS116714-46-6
Synonyms1-(3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea
novaluron
Rimon EC-10
Molecular FormulaC6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3
C17H9ClF8N2O4
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F
InChIInChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30)
InChIKeyNJPPVKZQTLUDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in organic solvents
In water, 0.9531 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Novaluron (CAS 116714-46-6) Technical Overview for Scientific Procurement


Novaluron is a benzoylphenyl urea (BPU) insect growth regulator (IGR) classified in IRAC Group 15 that inhibits chitin biosynthesis, preventing successful molting in target insect larvae [1]. It acts via both ingestion and contact exposure and is used globally for controlling lepidopteran, coleopteran, and dipteran pests in agriculture and public health applications [1][2]. Unlike earlier BPUs, novaluron demonstrates improved contact toxicity while maintaining a favorable mammalian and environmental safety profile [1][3].

Mode of Action Chitin biosynthesis inhibitor (IRAC Group 15)
Exposure Route Effective via ingestion and contact exposure
Contact Activity Reported improved contact toxicity relative to earlier BPUs
Safety Context Documented mammalian and environmental safety profile in referenced studies

Why Novaluron Cannot Be Readily Substituted by Other Benzoylphenyl Urea IGRs


Although all benzoylphenyl ureas share a common chitin inhibition mechanism (IRAC Group 15), substitution is inadvisable due to substantial inter-compound variability in intrinsic potency, species-specific susceptibility, and cross-resistance profiles [1][2]. For instance, resistance to one BPU (e.g., teflubenzuron) can confer high-level cross-resistance to lufenuron and novaluron, but not necessarily to chlorfluazuron, indicating divergent resistance mechanisms and target site interactions within the class [2]. Furthermore, comparative bioassays reveal marked differences in lethal concentrations (LC₅₀) and chitin inhibition efficacy among novaluron, lufenuron, and diflubenzuron against key agricultural pests such as Spodoptera litura [1]. These differences necessitate compound-specific evaluation rather than generic class-based selection.

Potency Variability
LC₅₀ values and chitin inhibition levels differ substantially among benzoylphenyl ureas; class-level substitution may lead to under- or over-dosing.
Species-Specific Susceptibility
Target pest species exhibit divergent response profiles; efficacy cannot be assumed across different insect orders or life stages.
Cross-Resistance Patterns
Resistance to one BPU (e.g., teflubenzuron) may confer cross-resistance to novaluron and lufenuron, but not necessarily to chlorfluazuron, indicating non-uniform target-site interactions.

Novaluron Quantitative Differentiation Evidence: Comparative Performance Data


Novaluron Exhibits Higher Intrinsic Potency Against Aedes aegypti Larvae Compared to Lufenuron and Diflubenzuron

In a standardized laboratory bioassay against Aedes aegypti larvae, novaluron demonstrated significantly higher potency than lufenuron and diflubenzuron, as measured by the effective concentration required to inhibit 50% of adult emergence (EC₅₀). The potency ratio (PR) of novaluron relative to pyriproxyfen was 48.2, compared to 4.5 for lufenuron and 145.1 for diflubenzuron [1]. This indicates that novaluron is approximately 10.7-fold more potent than lufenuron and 3-fold more potent than diflubenzuron in this assay system.

Potency Against Aedes aegypti
Head-to-head
EC₅₀: 2.36 ng/mL; PR 48.2 vs. lufenuron (0.22; 4.5) and diflubenzuron (7.11; 145.1)
Supports larvicidal potency context
Reported 10.7-fold higher potency than lufenuron; field validation recommended
Mosquito Control Public Health Entomology Larvicide Efficacy

Novaluron Demonstrates Lower Chitin Inhibition at LC₅₀ Compared to Lufenuron and Diflubenzuron in Spodoptera litura

When Spodoptera litura larvae were exposed to equitoxic concentrations (LC₅₀) of three BPUs via ingestion, novaluron caused significantly less reduction in larval chitin content than lufenuron or diflubenzuron. In third instar larvae, chitin reduction was 12.97% for novaluron, compared to 21.35% for lufenuron and 18.11% for diflubenzuron. In fifth instar larvae, the reduction was 13.34% for novaluron, versus 28.27% for lufenuron and 24.96% for diflubenzuron [1]. This suggests that novaluron achieves equivalent lethal effect with less perturbation of chitin synthesis, potentially implicating additional or alternative lethal pathways.

Chitin Reduction at LC₅₀
Head-to-head
Novaluron: 12.97% (3rd) / 13.34% (5th) vs. lufenuron 21.35%/28.27%, diflubenzuron 18.11%/24.96%
Distinct pharmacodynamic profile; lower chitin perturbation at equitoxic dose
May implicate additional lethal pathways; mechanistic interpretation requires further study
Lepidopteran Pest Management Chitin Synthesis Inhibition Mode of Action Differentiation

Novaluron Displays Superior Contact Toxicity Compared to Other Benzoylphenyl Ureas

While most benzoylphenyl urea IGRs are primarily effective via ingestion, novaluron has been specifically noted to possess improved contact toxicity relative to other members of its class [1]. In a comparative topical application assay against third instar Spodoptera litura larvae, novaluron exhibited an LC₅₀ of 59.885 ppm, which was intermediate between lufenuron (44.073 ppm) and diflubenzuron (90.048 ppm) [2]. This balanced profile of both ingestion and contact activity provides novaluron with enhanced flexibility in field applications where thorough spray coverage is challenging.

Contact Toxicity
Class-level inference
Topical LC₅₀: 59.885 ppm; intermediate between lufenuron (44.073) and diflubenzuron (90.048)
Reported balanced ingestion/contact activity
Data to verify; field efficacy context may vary with formulation
Contact Insecticide BPU Comparison Pesticide Formulation

Novaluron Demonstrates Lower Acute Mammalian Toxicity (LD₅₀ >5000 mg/kg) Compared to Alternative Insecticide Classes

Novaluron exhibits very low acute mammalian toxicity, with an oral LD₅₀ in rats of ≥5000 mg/kg body weight, placing it in EPA Toxicity Category IV (practically non-toxic) [1][2]. This safety margin is considerably higher than that of many alternative lepidopteran control agents, such as chlorpyrifos (oral LD₅₀ ~135-163 mg/kg) or lambda-cyhalothrin (oral LD₅₀ ~79 mg/kg). Additionally, novaluron is non-genotoxic, non-carcinogenic, and has low toxicity to birds (LD₅₀ >2000 mg/kg), honey bees (LD₅₀ >100 μg/bee), and earthworms (LC₅₀ = 1000 ppm) [1].

Mammalian Acute Toxicity
Class-level inference
Rat oral LD₅₀ ≥5000 mg/kg (Category IV); ≥30–60× less acutely toxic than chlorpyrifos/lambda-cyhalothrin
Reported low acute mammalian toxicity
Regulatory review context; refer to EPA fact sheet for full toxicological profile
Mammalian Toxicology Safety Profile Regulatory Compliance

Novaluron's Rainfastness and Extended Residual Activity (10-30 Days) Provide Operational Advantages in Tropical Agriculture

Novaluron has been characterized as a rainfast compound with a field residual activity ranging from 10 to 30 days, depending on environmental conditions [1]. This property is particularly advantageous in tropical and subtropical regions where frequent rainfall can wash off less persistent insecticides, necessitating additional applications. In contrast, many contact insecticides require reapplication after as little as 2-7 days following significant precipitation. Furthermore, novaluron's low water solubility (3 μg/L) and slow hydrolysis rate (half-life of 101 days at 25°C) contribute to its persistence on treated foliage [2].

Field Persistence
Supporting evidence
Residual activity: 10–30 days; water solubility 3 μg/L; hydrolysis t₁/₂ 101 days (25°C)
Extended field persistence supports fewer applications
Dependent on rainfall, UV, and crop architecture; verify with local trial data
Rainfastness Residual Activity Tropical Pest Management

Optimal Application Scenarios for Novaluron Based on Differential Evidence


Public Health Mosquito Larviciding Programs in Dengue-Endemic Regions

Given novaluron's high intrinsic potency against Aedes aegypti (EC₅₀ = 2.36 ng/mL; potency ratio 48.2), it is an optimal choice for municipal larviciding programs targeting dengue, Zika, and chikungunya vectors [1]. The WHO Pesticide Evaluation Scheme (WHOPES) recommends novaluron at 10–50 μg/L for mosquito larval control, and its low mammalian toxicity (LD₅₀ ≥5000 mg/kg) ensures safety for applicators and residents in urban settings [2].

Integrated Pest Management (IPM) Programs in Vegetable and Fruit Crops

Novaluron's selective toxicity profile—low impact on beneficial parasitoids and predatory mites—makes it particularly suitable for IPM programs in crops such as tomatoes, brassicas, apples, and potatoes [1][2]. Its extended residual activity (10-30 days) and rainfastness reduce application frequency and maintain consistent pest suppression even under challenging weather conditions, aligning with sustainable agriculture certifications and reducing overall pesticide load [1].

Resistance Management Rotations with Neurotoxic Insecticides

Due to its distinct mode of action (chitin synthesis inhibition) and lack of cross-resistance with commonly used neurotoxicants such as organophosphates, pyrethroids, and neonicotinoids, novaluron serves as an effective rotational partner in resistance management strategies [1]. This is particularly critical in regions where Spodoptera spp. or Tuta absoluta have developed resistance to multiple insecticide classes, as evidenced by the variable resistance ratios (1.2-9.9 fold) observed in Brazilian populations [2].

Greenhouse and Protected Culture Pest Control

In greenhouse environments, where worker safety and re-entry intervals are paramount, novaluron's favorable acute mammalian toxicity profile (Category IV) and translaminar activity against leafminers (Liriomyza huidobrensis at 5-45 mg a.i./L) provide effective control of key pests without imposing stringent entry restrictions [1]. Its efficacy against whiteflies (Bemisia tabaci LC₉₀ = 0.68 mg a.i./L) further supports its use in protected culture IPM programs [1].

Application
Selection Property
Validation Focus
Public health mosquito larviciding
Larvicidal potency and mammalian toxicity margin
Target-species EC₅₀ and regulatory safety review
IPM in vegetable and fruit crops
Selective toxicity and residual activity
Beneficial organism impact and field persistence validation
Resistance management rotations
Distinct mode of action (IRAC 15)
Cross-resistance profiling and rotational efficacy studies
Greenhouse and protected culture
Translaminar activity and low acute toxicity
Worker re-entry interval and pest spectrum verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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